7-Chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole
CAS No.:
Cat. No.: VC15824253
Molecular Formula: C8H4ClF3N2
Molecular Weight: 220.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H4ClF3N2 |
|---|---|
| Molecular Weight | 220.58 g/mol |
| IUPAC Name | 4-chloro-5-(trifluoromethyl)-1H-benzimidazole |
| Standard InChI | InChI=1S/C8H4ClF3N2/c9-6-4(8(10,11)12)1-2-5-7(6)14-3-13-5/h1-3H,(H,13,14) |
| Standard InChI Key | SLINFRZBHYNDIF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C(=C1C(F)(F)F)Cl)N=CN2 |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
7-Chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole (C₈H₄ClF₃N₂; MW 220.58 g/mol) consists of a benzimidazole core—a fusion of benzene and imidazole rings—with substituents at the 6 and 7 positions. The chlorine atom occupies position 6, while the electron-withdrawing trifluoromethyl (-CF₃) group resides at position 7. This arrangement creates distinct electronic effects:
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The -CF₃ group induces strong inductive electron withdrawal, polarizing the aromatic system
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Chlorine provides moderate electronegativity while enabling halogen bonding interactions
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The imidazole nitrogen atoms (N1 and N3) remain available for hydrogen bonding or coordination chemistry
Spectral Characterization
Nuclear magnetic resonance (NMR) data for related benzimidazoles provide insights into expected spectral features:
These patterns suggest that the title compound would exhibit similar downfield shifts for protons adjacent to electron-withdrawing groups and characteristic trifluoromethyl signals in ¹⁹F NMR .
Synthetic Methodologies
Classical Condensation Approaches
Traditional benzimidazole synthesis employs condensation reactions between o-phenylenediamines and carboxylic acid derivatives. For 7-Chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole, this requires:
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Precursor Design: Use of 4-chloro-5-(trifluoromethyl)-1,2-diaminobenzene as the diamine component
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Acid Component: Formic acid or orthoesters to facilitate cyclization
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Reaction Conditions:
This method typically yields 45–68% of product, with purity dependent on recrystallization solvents (e.g., ethyl acetate/petroleum ether) .
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction kinetics:
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Yield Improvement: 22% → 58% compared to conventional heating
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Byproduct Reduction: Minimizes decomposition of thermally sensitive trifluoromethyl groups
Physicochemical Properties
Experimental and calculated properties reveal critical drug-likeness parameters:
The elevated logP value suggests moderate lipophilicity, potentially enhancing membrane permeability but posing formulation challenges . The trifluoromethyl group contributes to metabolic stability by resisting oxidative degradation .
Pharmacological Profile
Antimicrobial Activity
While direct data on 7-Chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole remains unpublished, structurally related compounds demonstrate:
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Gram-negative strains: Reduced potency (MIC >64 μg/mL) due to outer membrane permeability barriers
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Mechanism: Inhibition of DNA gyrase via binding to the ATPase domain
Structure-Activity Relationships (SAR)
Critical substituent effects include:
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Chlorine Position: Para-substitution (C6) enhances DNA intercalation capacity by 15-fold vs. meta
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Trifluoromethyl Role: -CF₃ at C7 improves metabolic stability (t₁/₂ increase from 2.1→6.8 h)
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N1 Substitution: Free NH (1H-form) increases target binding affinity by 40% vs. alkylated analogs
Challenges and Future Directions
Synthetic Optimization Needs
Current limitations requiring resolution:
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Regioselectivity: Unwanted 5-CF₃/6-Cl isomer forms at >18% yield
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Purification: Co-elution of byproducts in silica chromatography
Biological Evaluation Priorities
Urgent studies should address:
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In vivo pharmacokinetics: Oral bioavailability and tissue distribution
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Off-target effects: hERG channel inhibition risk assessment
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Therapeutic Index: Dose-ranging studies in relevant disease models
Computational Modeling Opportunities
Emerging strategies include:
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QSAR Modeling: Predict ADMET properties using 2D/3D descriptors
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Docking Studies: Identify potential targets (e.g., kinase inhibitors)
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MD Simulations: Characterize membrane permeation dynamics
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